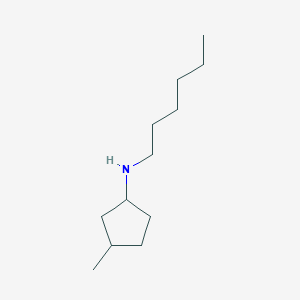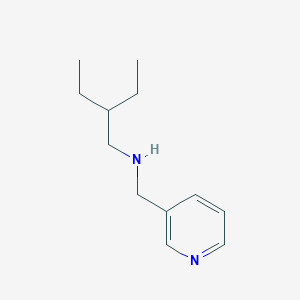![molecular formula C10H17N3 B13287919 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13287919.png)
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the imidazo[1,2-a]pyrimidine core.
Preparation Methods
The synthesis of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butylamine with a suitable pyrimidine derivative can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine stands out due to its unique structural features and versatile applications. Similar compounds include:
- tert-Butyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- tert-Butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- tert-Butyl 6,7-dihydroimidazo[1,2-a]pyrimidine-8-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
7-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-4-6-13-7-5-11-9(13)12-8/h5,7-8H,4,6H2,1-3H3,(H,11,12) |
InChI Key |
YILNDGYWMOPAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN2C=CN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


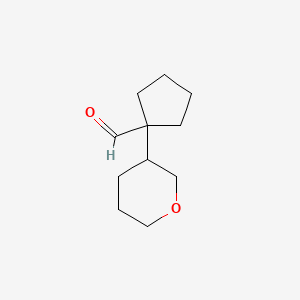

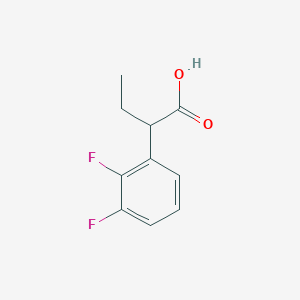
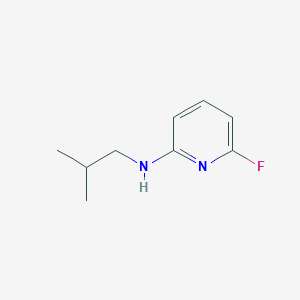
amine](/img/structure/B13287868.png)

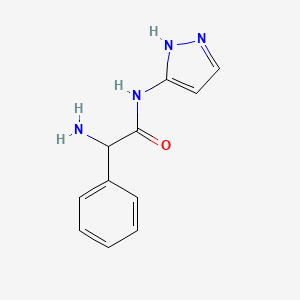
![2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid](/img/structure/B13287877.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13287881.png)
![Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride](/img/structure/B13287889.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13287903.png)
